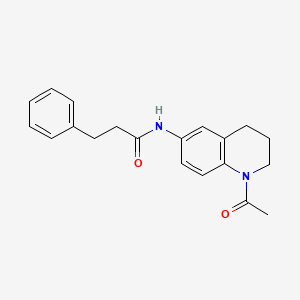

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a tetrahydroquinoline derivative featuring a 1-acetyl group and a 3-phenylpropanamide substituent at the 6-position of the heterocyclic core. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their bioactivity in modulating enzymes, receptors, and signaling pathways. The acetyl group at the 1-position enhances metabolic stability, while the 3-phenylpropanamide chain may influence lipophilicity and target binding. Structural characterization of such compounds typically employs X-ray crystallography tools like the SHELX program suite for refinement and validation .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(23)22-13-5-8-17-14-18(10-11-19(17)22)21-20(24)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRNPNFIEWGTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the coupling of the acetylated tetrahydroquinoline with 3-phenylpropanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile compound for developing new materials and chemical entities.

Biology

The biological significance of this compound is notable due to its potential antimicrobial and anticancer properties. Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Antimicrobial Activity : Studies have shown that certain derivatives possess efficacy against resistant bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : In vitro studies indicate that this compound may exert cytotoxic effects on several cancer cell lines. Some synthesized derivatives demonstrated lower IC50 values compared to established chemotherapeutic agents like Doxorubicin, highlighting their potential as anticancer agents.

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications in treating various diseases. Its mechanism of action may involve interaction with specific molecular targets and pathways within cells.

Case Study 1: Antitumor Activity Evaluation

A study published in Elsevier evaluated several novel tetrahydroquinoline derivatives for their antitumor activity against various cancer cell lines. The findings revealed that some compounds exhibited IC50 values significantly lower than those of Doxorubicin, indicating superior potency.

Case Study 2: Mechanistic Insights

Another study utilized fragment-based ligand discovery techniques to explore how tetrahydroquinoline derivatives interact with protein targets within cancer cells. The research identified a broad range of protein interactions that could elucidate the biological activities observed in these compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroquinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and theoretical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide with two related compounds:

Key Research Findings

The bromo and bicyclo[2.2.2]octane groups in the third compound () suggest applications in targeting sterically demanding binding sites, such as allosteric enzyme regions.

Synthetic Challenges: The introduction of the acetyl group in the target compound requires precise reaction conditions to avoid over-oxidation, a challenge less pronounced in the synthesis of the 2-oxo derivative .

Crystallographic Analysis: SHELX-based refinement (e.g., SHELXL) is critical for resolving conformational details of tetrahydroquinoline derivatives, particularly the orientation of the acetyl and propanamide groups .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Thiazole-Oxazole Analog | Bromo-Bicyclo Derivative |

|---|---|---|---|

| LogP | ~2.8 | ~1.9 | ~4.2 |

| Water Solubility | Moderate | High | Low |

| Predicted CNS Penetration | High | Moderate | Low |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tetrahydroquinoline moiety and an amide linkage, which contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C_{18}H_{22}N_{2}O_{2}

Molecular Weight: 302.38 g/mol

The chemical structure features a tetrahydroquinoline ring system, known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

This compound primarily interacts with the CDK5/p25 complex , which plays a crucial role in various cellular processes including neuronal function and cell cycle regulation. The inhibition of this complex may lead to decreased tau protein hyperphosphorylation, a key factor in neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Effects

-

Neuroprotective Effects:

- The compound exhibits neuroprotective properties by modulating tau phosphorylation pathways. Inhibition of CDK5 activity can prevent tau hyperphosphorylation and aggregation, which are hallmarks of neurodegenerative disorders.

- Anti-inflammatory Activity:

- Potential as a Therapeutic Agent:

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Neuroprotection in Animal Models

In a recent animal study investigating neuroprotective effects, this compound was administered to mice subjected to neurotoxic agents. The results indicated significant preservation of cognitive functions compared to control groups. Histological analysis revealed reduced tau pathology and improved neuronal integrity.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's impact on inflammatory responses in vitro. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in THP-1 macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.